

ML221: A Comparative Selectivity Profile Against G-Protein Coupled Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of **ML221**, a known antagonist of the Apelin receptor (APJ), against a panel of other G-protein coupled receptors (GPCRs). The data presented is compiled from publicly available research to facilitate an objective comparison of **ML221**'s performance and to provide supporting experimental context.

Quantitative Selectivity Profile

ML221 is a potent antagonist of the Apelin receptor (APJ). Its inhibitory activity has been quantified in cell-based functional assays, revealing its effects on both G-protein and β-arrestin signaling pathways.[1] The selectivity of **ML221** has been assessed against the structurally related Angiotensin II type 1 (AT1) receptor and a broader panel of GPCRs.

Below is a summary of the quantitative data available for **ML221**'s activity and selectivity.

Table 1: Potency of **ML221** at the Apelin (APJ) Receptor

Assay Type	Parameter	Value (μM)
cAMP Assay	IC50	0.70
β-arrestin Assay	IC50	1.75

Table 2: Selectivity of ML221 against Angiotensin II Type 1 (AT1) Receptor



Receptor	Parameter	Value (µM)	Fold Selectivity (AT1/APJ)
Angiotensin II Type 1 (AT1)	IC50	>79	>37

Table 3: Selectivity Profile of ML221 against a Broader GPCR Panel

To assess its broader selectivity, **ML221** was screened at a concentration of 10 μ M against a panel of 29 other GPCRs through the Psychoactive Drug Screening Program (PDSP).[1][2] The compound exhibited a relatively clean binding profile, with notable inhibitory activity observed only at the kappa opioid and benzodiazepine receptors.[3]

Receptor	% Inhibition at 10 μM
Kappa Opioid Receptor	<50
Benzodiazepine Receptor	<70
Other 27 GPCRs*	No significant binding

^{*}The complete list of the 29 GPCRs tested in the panel was not specified in the available public-domain literature.

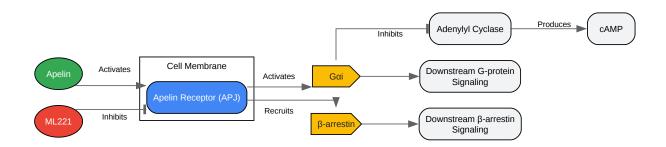
Signaling Pathways

To understand the functional implications of **ML221**'s binding profile, it is crucial to consider the signaling pathways of its primary target and notable off-targets.

Apelin Receptor (APJ) Signaling

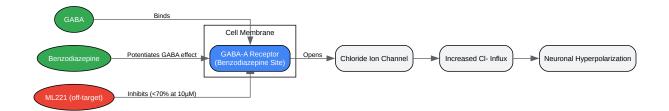
The Apelin receptor (APJ) is a class A GPCR that primarily couples to the inhibitory G-protein, $G\alpha i.[1]$ Activation of APJ by its endogenous ligand, apelin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, APJ activation can trigger signaling through the β -arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling cascades. **ML221** acts as a functional antagonist, blocking both of these signaling arms.

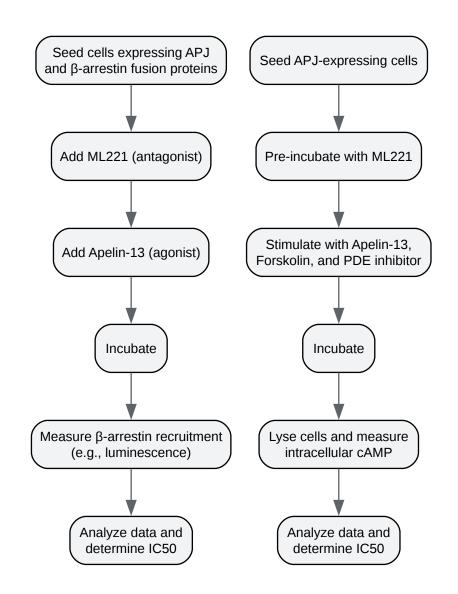












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